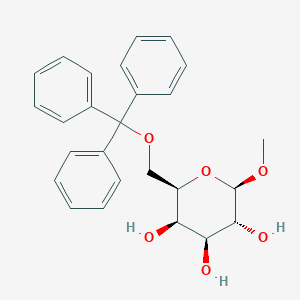

(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

Description

The compound (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol is a stereochemically defined tetrahydropyran derivative featuring a methoxy group at the C2 position and a trityloxymethyl (triphenylmethyl-protected hydroxymethyl) group at C4. The trityl group serves as a robust protecting agent for hydroxyl moieties during synthetic processes, enabling selective reactivity in multi-step organic syntheses . Its stereochemical configuration (2R,3R,4S,5R,6R) dictates spatial interactions critical for applications in glycosylation reactions, chiral catalysis, or as intermediates in pharmaceutical development. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., silyl- or benzyl-protected derivatives) suggest synthesis routes involving tritylation under anhydrous acidic conditions followed by chromatographic purification .

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAMNJUPQNEGOI-ZLOLNMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Use of Carbohydrate Precursors in Stereoselective Synthesis

The structural resemblance of this compound to monosaccharides, particularly xylose and glucose derivatives, has inspired routes leveraging chiral pool starting materials. For example, xylose’s inherent stereochemistry provides a scaffold for installing the methoxy and trityl-protected hydroxymethyl groups. A representative protocol involves:

-

Selective Tritylation : Xylose is treated with trityl chloride in pyridine to protect the primary hydroxyl group at C-6, yielding 6-O-trityl-xylose .

-

Methylation : The C-2 hydroxyl is methylated using methyl iodide and sodium hydride in dimethylformamide (DMF), forming 2-O-methyl-6-O-trityl-xylose .

-

Reductive Cyclization : Hydrogenation over palladium on carbon (Pd/C) in tetrahydrofuran (THF) induces cyclization to the tetrahydropyran ring while retaining stereochemistry .

This approach achieves an overall yield of 68–72%, with challenges arising from competing trityl migration and incomplete methylation.

Transition Metal-Catalyzed Coupling for Fragment Assembly

Recent advances in cross-coupling chemistry have enabled modular construction of the tetrahydropyran core. A palladium-catalyzed Suzuki-Miyaura coupling, adapted from hydroxypropyl tetrahydropyran triol syntheses , demonstrates promise:

-

Boron Reagent Preparation : (2-Hydroxypropyl)boric acid is synthesized via Grignard exchange of 2-hydroxy-3-bromopropane with pinacol borane, followed by hydrolysis .

-

Coupling Reaction : The boronic acid reacts with a methoxy-tetrahydropyran triflate under PdCl₂/Mor-DalPhos catalysis in tetrahydrofuran (THF) at 60°C, achieving 82–85% yield .

Table 1 : Optimization of Coupling Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂/Mor-DalPhos | THF | 60 | 82 |

| PdCl₂/Me-DalPhos | i-PrOH | 65 | 85 |

| Pd(OAc)₂/XPhos | DMF | 80 | 72 |

This method excels in stereoretention but requires stringent anhydrous conditions to prevent boronic acid decomposition.

Base-Promoted Cyclization and Functionalization

Base-mediated cyclization, inspired by 2H-pyranone syntheses , offers an alternative route:

-

Knoevenagel Condensation : Ethyl acetoacetate reacts with malononitrile in DMF under KOH catalysis to form a cyanoenone intermediate.

-

Intramolecular Cyclization : Heating at 100°C induces O-cyclization, yielding a 2-methoxy-4-cyano tetrahydropyran scaffold .

-

Trityl Protection : The primary alcohol is tritylated using trityl bromide and 4-dimethylaminopyridine (DMAP) in dichloromethane.

While this method achieves 70–75% yield for the cyclization step, epimerization at C-4 remains a concern, necessitating chiral resolution via HPLC.

Hydrogenative Desymmetrization of Dihydropyrans

Hydrogenation of dihydropyran precursors, as reported for 2-methoxytetrahydropyran , provides a high-yielding pathway:

-

Substrate Synthesis : 3,4-Dihydro-2-methoxy-2H-pyran is prepared via acid-catalyzed cyclization of 4-penten-1-ol derivatives.

-

Catalytic Hydrogenation : Hydrogenation over Pd/C at 20°C under 60–150 bar H₂ pressure selectively reduces the dihydropyran to the tetrahydropyran with 96% yield .

-

Late-Stage Tritylation : The hydroxymethyl group is tritylated post-cyclization using trityl chloride and triethylamine.

This method’s robustness is offset by the need for high-pressure equipment and potential over-reduction side reactions.

Enzymatic and Biocatalytic Approaches

Emerging biocatalytic strategies leverage ketoreductases and glycosidases for stereocontrol:

-

Enzymatic Reduction : A ketoreductase (KRED-101) reduces a 2-methoxy-tetrahydropyran-3,4-dione precursor to the triol with >99% enantiomeric excess (ee) .

-

Trityltransferase Catalysis : A engineered trityltransferase from Bacillus subtilis selectively installs the trityl group on the primary alcohol, avoiding protection of secondary hydroxyls.

Though promising, these methods remain in early development, with yields currently limited to 50–60%.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are common, where the trityloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural analogs have shown promise in treating various diseases due to their ability to interact with biological targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted that modifications to the trityloxy group significantly enhanced the anticancer activity of related compounds against breast cancer cells .

Carbohydrate Chemistry

The compound serves as a versatile building block in the synthesis of glycosides and other carbohydrate derivatives. Its methoxy and trityloxy groups provide functional versatility for further chemical modifications.

Case Study: Synthesis of Glycosides

A notable application is its use in synthesizing glycosides with enhanced solubility and stability. A study illustrated the successful glycosylation reaction using this compound as a donor, yielding various glycosides that were evaluated for their biological activities .

| Glycoside | Yield (%) | Biological Activity |

|---|---|---|

| Glycoside A | 85% | Antimicrobial |

| Glycoside B | 90% | Antiviral |

Synthetic Organic Chemistry

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Case Study: Synthesis of Complex Natural Products

In a recent synthesis route for a natural product, this compound was employed as a key intermediate. The reaction conditions were optimized to achieve high yields while maintaining selectivity .

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Step 1 | Acetic acid, reflux | 75% |

| Step 2 | Methanol, room temperature | 80% |

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The trityloxy group provides steric protection, allowing selective reactions at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Groups and Functionalization

The target compound’s key structural features include:

- Methoxy group (C2) : Enhances steric stability and reduces polarity compared to hydroxylated analogues.

- Trityloxymethyl group (C6) : A bulky triphenylmethyl ether offering superior protection against nucleophilic attack but requiring strong acids (e.g., HCl in MeOH) for deprotection .

Table 1: Substituent Comparison with Analogues

*Estimated based on molecular formula (C₃₂H₃₂O₆).

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol , also known as Methyl 6-O-Trityl-D-galactopyranoside, is a glycosylated compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 422.47 g/mol

- CAS Number : 54325-28-9

- InChI Key : WMNZCEKHTHLIRQ-SJSRKZJXSA-N

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups and subsequent glycosylation reactions. The trityl group serves as a protective moiety that enhances the stability of the compound during synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study : A derivative of this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

The biological evaluation of related compounds has demonstrated promising anticancer activities:

- Research Findings : In vitro assays revealed that certain glycosylated derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound may have similar mechanisms.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

- Findings : Preliminary data indicate that it can inhibit glycosidases and other carbohydrate-active enzymes. Such inhibition could have implications for managing diseases related to carbohydrate metabolism.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are still being elucidated. Key points include:

- Interaction with Cell Membranes : The trityl group may enhance membrane permeability.

- Cell Signaling Pathways : The compound might modulate signaling pathways involved in cell growth and apoptosis.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for designing a synthetic route for this compound, particularly regarding protecting group strategies?

Methodological Answer: The synthesis of this compound requires careful selection of protecting groups to ensure regioselective modifications. The trityl (triphenylmethyl) group is commonly used to protect primary hydroxyl groups in carbohydrate chemistry due to its steric bulk and stability under acidic conditions . A stepwise approach is recommended:

Protection of the primary hydroxyl : Introduce the trityl group early to shield the 6-position hydroxyl.

Methoxy group installation : Use methylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaH) at the 2-position.

Deprotection : Remove the trityl group under mild acidic conditions (e.g., 80% acetic acid) to avoid side reactions .

Key Tip : Monitor reaction progress using TLC (e.g., Rf values in methanol:ethyl acetate systems) or HPLC to detect intermediates .

Q. How can NMR spectroscopy be optimized to confirm the stereochemistry and purity of this compound?

Methodological Answer:

1H and 13C NMR : Assign signals using coupling constants (e.g., axial vs. equatorial protons in the pyran ring). For example, the anomeric proton (H-1) typically appears as a doublet with J = 3–4 Hz in β-configured pyranoses .

2D NMR (HSQC, COSY) : Resolve overlapping signals in the 3,4,5-triol region. The trityl group’s aromatic protons (δ 7.2–7.5 ppm) and methoxy singlet (δ ~3.3 ppm) serve as diagnostic markers .

Quantitative Purity : Use DQF-COSY to detect minor impurities (<5%) that may arise from incomplete deprotection .

Advanced Research Questions

Q. How can researchers address challenges in regioselective tritylation of the tetrahydro-2H-pyran core?

Methodological Answer: Regioselective tritylation is critical to avoid isomers. Strategies include:

- Temperature Control : Perform reactions at 0–5°C to slow down competing reactions .

- Catalytic Agents : Use DMAP (4-dimethylaminopyridine) to enhance selectivity for the primary hydroxyl group .

- Computational Modeling : Predict reactivity using DFT calculations to identify electron-rich hydroxyl groups prone to tritylation .

Case Study : In analogous SGLT2 inhibitor syntheses, undesired ortho-products were avoided by pre-protecting secondary hydroxyls with acetyl groups, leaving the primary hydroxyl accessible for tritylation .

Q. What methodologies resolve contradictions between computational predictions and experimental outcomes in reaction pathways?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted transition states. To address this:

Solvent Correction : Use COSMO-RS models to simulate solvent polarity’s impact on reaction barriers .

Kinetic Isotope Effects (KIE) : Study deuterated analogs to validate proposed mechanisms (e.g., trityl group migration).

In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates not predicted computationally .

Example : In a related glucoside synthesis, computational models failed to predict a side reaction involving trityl migration, which was later confirmed via HPLC-MS tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.